

Application Notes and Protocols for Dihydroevocarpine in an AML Xenograft Mouse Model

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Compound of Interest		
Compound Name:	Dihydroevocarpine	
Cat. No.:	B119218	Get Quote

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in AML. **Dihydroevocarpine**, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has emerged as a promising anti-leukemic agent. This document provides detailed application notes and protocols for utilizing **Dihydroevocarpine** in an AML xenograft mouse model, based on preclinical research demonstrating its efficacy in inhibiting tumor growth through the mTORC1/2 pathway.[1][2]

Mechanism of Action

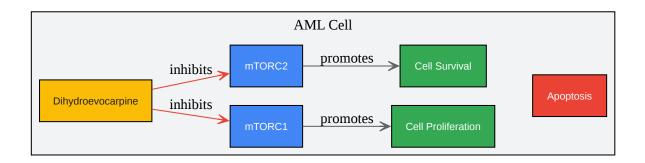
Dihydroevocarpine exerts its anti-AML effects by directly targeting the mTOR pathway. It inhibits the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to:

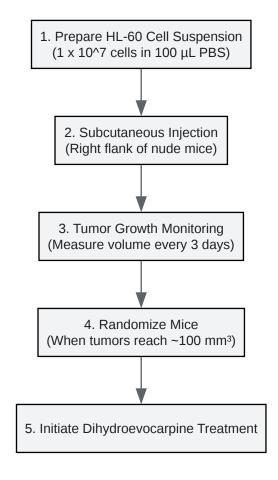
- Cytotoxicity: Inducing direct cell killing of AML cells.[1]
- Apoptosis: Triggering programmed cell death.[1]



 Cell Cycle Arrest: Causing a halt in the G0/G1 phase of the cell cycle, thereby preventing cell proliferation.[1]

By suppressing the mTOR pathway, **Dihydroevocarpine** can overcome the protective effects of the bone marrow microenvironment, which is known to promote AML cell survival and chemoresistance.[1]





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References

- 1. mdpi.com [mdpi.com]
- 2. Targeting of mTORC1/2 by dihydroevocarpine induces cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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